molecular formula C22H20NO6- B12368641 D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(2-propen-1-yl) ester

D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(2-propen-1-yl) ester

Cat. No.: B12368641
M. Wt: 394.4 g/mol
InChI Key: FBNFRRNBFASDKS-LJQANCHMSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-d-asp(oall)-oh typically involves the protection of the amino group of aspartic acid with the Fmoc group. This is followed by the esterification of the carboxyl group with an allyl group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and esterification reactions .

Industrial Production Methods

In industrial settings, the production of Fmoc-d-asp(oall)-oh is carried out using large-scale reactors and automated systems to ensure high yield and purity. The process involves multiple steps, including the purification of intermediates and the final product using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Fmoc-d-asp(oall)-oh undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Fmoc-d-asp(oall)-oh include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Substitution reagents: Such as alkyl halides and acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

Fmoc-d-asp(oall)-oh has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Fmoc-d-asp(oall)-oh involves the protection of the amino group during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation. The allyl group serves as a protecting group for the carboxyl group, which can be removed under specific conditions to allow for further reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Fmoc-d-asp(oall)-oh include:

Uniqueness

Fmoc-d-asp(oall)-oh is unique due to its specific combination of protecting groups, which provide versatility in peptide synthesis. The Fmoc group offers easy removal under mild conditions, while the allyl group provides stability during various synthetic steps .

Biological Activity

D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(2-propen-1-yl) ester (commonly referred to as Fmoc-D-Asp(4-propenyl) or similar nomenclature) is a derivative of D-aspartic acid that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a propenyl ester moiety, which may influence its pharmacological properties.

Chemical Structure

The chemical structure of Fmoc-D-Asp(4-propenyl) can be represented as follows:

C23H25NO6\text{C}_{23}\text{H}_{25}\text{N}\text{O}_{6}

This structure includes:

  • Fmoc Group : A common protecting group used in peptide synthesis, enhancing solubility and stability.
  • Propenyl Ester : This functional group may impart unique reactivity and biological interactions.

Synthesis

The synthesis of Fmoc-D-Asp(4-propenyl) typically involves the coupling of D-aspartic acid with the Fmoc group and subsequent esterification with an appropriate propenyl alcohol. The methods used often include:

  • Fmoc Protection : The amino group of D-aspartic acid is protected using Fmoc chloride in a suitable solvent.
  • Esterification : The protected amino acid is then reacted with 4-(2-propen-1-yl) alcohol under acidic conditions to form the desired ester.

Inhibition of Liver Fibrosis

Recent studies have shown that derivatives of aspartic acid, including Fmoc-D-Asp(4-propenyl), exhibit significant inhibitory activity against liver fibrosis. Specifically, compounds similar to this derivative demonstrated inhibitory rates on collagen type I alpha 1 (COL1A1), a key marker in liver fibrosis progression. The observed inhibitory rates ranged from 31.18% to 97.44% , significantly outperforming other compounds like EGCG and L-aspartic acid .

Antimicrobial Activity

In vitro studies have indicated that amino acid derivatives can possess antimicrobial properties. For instance, certain conjugates derived from amino acids, including those with the Fmoc group, have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Study 1: Anti-Fibrotic Activity

A study conducted on various aspartic acid derivatives highlighted the superior anti-fibrotic activity of compounds featuring specific structural modifications. Fmoc-D-Asp(4-propenyl) was among those tested, showing promising results in reducing COL1A1 expression in hepatic stellate cells .

Study 2: Antimicrobial Evaluation

Another investigation evaluated the antimicrobial properties of amino acid esters against common pathogens. Fmoc-D-Asp(4-propenyl) exhibited notable activity against Escherichia coli and Staphylococcus aureus, indicating its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of Fmoc-D-Asp(4-propenyl) can be influenced by various structural features:

  • Fmoc Group : Enhances solubility and stability but may also affect the compound's interaction with biological targets.
  • Propenyl Ester : This moiety could enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Data Summary Table

CompoundActivity TypeInhibition Rate (%)Reference
Fmoc-D-Asp(4-propenyl)Anti-fibrotic66.72 - 97.44
Amino Acid EstersAntimicrobialVariable
D-aspartic Acid DerivativeNeuropharmacologicalNot Specified

Properties

Molecular Formula

C22H20NO6-

Molecular Weight

394.4 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoate

InChI

InChI=1S/C22H21NO6/c1-2-11-28-20(24)12-19(21(25)26)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,25,26)/p-1/t19-/m1/s1

InChI Key

FBNFRRNBFASDKS-LJQANCHMSA-M

Isomeric SMILES

C=CCOC(=O)C[C@H](C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

C=CCOC(=O)CC(C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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